2-(4-Propyl-1-piperazinyl)benzothiazole
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Overview
Description
2-(4-Propyl-1-piperazinyl)benzothiazole is a heterocyclic compound that features a benzothiazole ring fused with a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propyl-1-piperazinyl)benzothiazole typically involves multi-step procedures. One common method includes the reaction of 2-chlorobenzothiazole with 1-propylpiperazine under reflux conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is then heated to facilitate the nucleophilic substitution reaction, yielding the desired product .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Propyl-1-piperazinyl)benzothiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzothiazole ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Potassium carbonate in DMF
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction typically produces the corresponding amines .
Scientific Research Applications
2-(4-Propyl-1-piperazinyl)benzothiazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial and anticancer agent.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(4-Propyl-1-piperazinyl)benzothiazole involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit proliferative pathways, leading to cell death. The compound may also interact with bacterial cell membranes, disrupting their integrity and leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methyl-1-piperazinyl)benzothiazole
- 2-(4-Ethyl-1-piperazinyl)benzothiazole
- 2-(4-Butyl-1-piperazinyl)benzothiazole
Uniqueness
2-(4-Propyl-1-piperazinyl)benzothiazole is unique due to its specific propyl substitution on the piperazine ring, which can influence its biological activity and chemical reactivity. This makes it distinct from other similar compounds with different alkyl substitutions .
Properties
CAS No. |
769907-98-4 |
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Molecular Formula |
C14H19N3S |
Molecular Weight |
261.39 g/mol |
IUPAC Name |
2-(4-propylpiperazin-1-yl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H19N3S/c1-2-7-16-8-10-17(11-9-16)14-15-12-5-3-4-6-13(12)18-14/h3-6H,2,7-11H2,1H3 |
InChI Key |
GFDOJPATDMGMDH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCN(CC1)C2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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